An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinonicotinic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinonicotinic Acid
Introduction: The Significance of 2-Morpholinonicotinic Acid
2-Morpholinonicotinic acid is a heterocyclic compound featuring a pyridinecarboxylic acid core functionalized with a morpholine substituent. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of molecules with significant interest in medicinal chemistry and drug development. The incorporation of the morpholine ring, a common scaffold in pharmaceuticals, imparts specific physicochemical properties that can influence a molecule's solubility, lipophilicity, metabolic stability, and receptor-binding capabilities. Understanding these fundamental properties is a critical first step in the rational design and development of novel active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the known physical and chemical characteristics of 2-Morpholinonicotinic Acid, details authoritative methods for their experimental determination, and explains the scientific rationale behind these protocols.
Chemical Identity and Structure
Accurate identification is the foundation of all chemical and biological investigation. 2-Morpholinonicotinic Acid is identified by the following standard nomenclature and identifiers.
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IUPAC Name : 2-(morpholin-4-yl)pyridine-3-carboxylic acid
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Synonyms : 2-morpholin-4-ylnicotinic acid, 2-(4-Morpholino)nicotinic acid, 2-Morpholinopyridine-3-carboxylic acid[1]
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Molecular Weight : 208.21 g/mol [1]
Caption: Chemical Structure of 2-Morpholinonicotinic Acid.
Physical Properties
The physical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[4][5][6] The known properties of 2-Morpholinonicotinic Acid are summarized below.
| Property | Value | Source |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 130-133 °C | [1] |
| Storage Temperature | 2-8 °C (refrigerated) | [1] |
Chemical Properties and Reactivity
Synthesis Pathway
2-Morpholinonicotinic Acid is commonly synthesized from 2-chloronicotinic acid, a readily available starting material.[7][8][9] This transformation is a robust example of nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The synthesis proceeds through a high-yield, three-step sequence.[7][8][10]
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Esterification : The carboxylic acid of 2-chloronicotinic acid is first protected, typically as a methyl ester, to prevent unwanted side reactions.
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Nucleophilic Substitution : The chlorine atom at the 2-position of the pyridine ring is displaced by morpholine. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this attack.
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Hydrolysis : The ester is hydrolyzed under acidic conditions to yield the final 2-Morpholinonicotinic Acid product.
Caption: Synthesis workflow for 2-Morpholinonicotinic Acid.
Spectral Characteristics
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¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, whose chemical shifts would be influenced by the electron-donating morpholine group and the electron-withdrawing carboxylic acid. For comparison, the protons on unsubstituted nicotinic acid appear between 7.6 and 9.15 ppm.[11][12] The introduction of the morpholine at the 2-position would likely cause an upfield shift (to a lower ppm) for the adjacent ring protons. Additionally, two distinct signals corresponding to the eight protons of the morpholine ring would appear, likely as multiplets in the 3-4 ppm range, characteristic of protons adjacent to nitrogen and oxygen atoms.
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Mass Spectrometry (MS) : Mass spectrometry serves to confirm the molecular weight and can provide structural information through fragmentation patterns.[13][14] In electrospray ionization (ESI) mode, the molecule would be expected to show a strong ion corresponding to its molecular weight (208.21 g/mol ) plus a proton [M+H]⁺ at m/z 287.1. A characteristic fragmentation pattern for morpholine-containing compounds is the neutral loss of the morpholine ring (87.0 Da).[14]
Standardized Experimental Protocols
The trustworthiness of physicochemical data hinges on the robustness of the experimental methodology.[4] The following sections detail standard, self-validating protocols for determining the core properties of 2-Morpholinonicotinic Acid.
Melting Point Determination
Principle : The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow range (typically <1°C).[15] A broad melting range often indicates the presence of impurities.[15] The protocol described here uses a modern digital melting point apparatus, which allows for precise temperature control and observation.[16]
Methodology :
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Sample Preparation : Ensure the 2-Morpholinonicotinic Acid sample is completely dry and finely powdered. A mortar and pestle can be used if necessary.
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Capillary Loading : Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of sample (2-3 mm height) should be packed into the bottom of the tube by tapping or dropping it through a long glass tube.
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Initial Rapid Determination : Place the loaded capillary into the heating block of the apparatus. Heat the sample rapidly (10-20°C/min) to find an approximate melting temperature. This saves time and establishes the range for the precise measurement.
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Precise Determination : Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with a fresh sample.
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Controlled Heating : Heat the block to about 15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute. A slow rate is crucial to ensure the sample and thermometer are in thermal equilibrium, yielding an accurate reading.
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Observation and Recording : Observe the sample through the magnifying eyepiece. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating at the slow rate and record the temperature (T₂) at which the last solid particle melts. The melting point is reported as the range T₁ - T₂.
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Validation : Repeat the precise determination at least twice. Consistent results (within 1°C) validate the measurement.
Caption: Experimental workflow for melting point determination.
Aqueous Solubility Determination (Shake-Flask Method)
Principle : Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[17][18] The shake-flask method is the gold standard for determining equilibrium solubility.[18] It involves agitating an excess of the solid compound in the solvent for a prolonged period to ensure equilibrium is reached.
Methodology :
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System Preparation : Prepare a buffer solution at the desired pH (e.g., pH 7.4 for physiological relevance). Temperature control is critical, so all steps should be performed in a constant temperature water bath or incubator (e.g., 25°C or 37°C).
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Sample Addition : Add an excess amount of 2-Morpholinonicotinic Acid to a known volume of the temperature-equilibrated buffer in a sealed vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which is confirmed by visual inspection.
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Equilibration : Agitate the vial (e.g., on a shaker or rotator) in the constant temperature environment. The time required to reach equilibrium can vary; 24-48 hours is typical for many pharmaceutical compounds. Preliminary time-course experiments can be run to determine the minimum time to reach a plateau in concentration.
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Phase Separation : Once equilibrium is reached, allow the suspension to stand undisturbed in the temperature bath for the solid to settle. To separate the saturated supernatant from the excess solid, filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation is necessary. This step must be performed quickly to avoid temperature changes that could alter the solubility.
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Quantification : Accurately dilute a known volume of the clear supernatant with a suitable solvent. Analyze the concentration of 2-Morpholinonicotinic Acid using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation : Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. The result is reported in units such as mg/mL or µg/mL.
Caption: Experimental workflow for solubility determination.
Conclusion
2-Morpholinonicotinic Acid is a well-defined chemical entity with a melting point of 130-133 °C. Its structure, confirmed through established synthesis routes and predictable spectral characteristics, provides a solid foundation for its use in research and development. The standardized protocols provided herein for determining its physical properties ensure that researchers can generate reliable and reproducible data, which is essential for advancing drug discovery programs and chemical synthesis applications.
References
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- 8. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
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- 10. 2-Morpholinoisonicotinic acid | 295349-64-3 | Benchchem [benchchem.com]
- 11. echemi.com [echemi.com]
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